molecular formula C20H20N4O4 B2490241 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide CAS No. 2034388-22-0

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2490241
CAS No.: 2034388-22-0
M. Wt: 380.404
InChI Key: HNCLIDDZJMSTCT-UHFFFAOYSA-N
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Description

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an oxolan-2-yl methoxy group and a 3-phenyl-1,2,4-oxadiazol-5-yl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolan-2-yl methoxy group: This can be achieved through the reaction of oxirane with methanol in the presence of an acid catalyst.

    Synthesis of the 3-phenyl-1,2,4-oxadiazole ring: This involves the cyclization of a hydrazide derivative with a nitrile in the presence of a dehydrating agent.

    Coupling of the pyridine ring: The final step involves the coupling of the pyridine ring with the previously synthesized intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxolan-2-yl group can be oxidized to form a lactone.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]pyridine-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-triazol-5-yl)methyl]pyridine-3-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may contribute to its potential as a therapeutic agent due to its known bioactivity.

Biological Activity

The compound 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 3-substituted pyridine derivatives with oxadiazole moieties. The synthetic pathway often utilizes methods like Suzuki coupling reactions to achieve the desired structure. For example, a related study synthesized a series of 2-methoxy-3-substituted pyridine derivatives that demonstrated promising biological activities .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole and pyridine exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, several derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with fluoro substitutions showed enhanced efficacy .

CompoundAntimicrobial Activity (Zone of Inhibition)
6g20 mm against E. coli
6h22 mm against S. aureus

These results indicate that modifications in the chemical structure can lead to improved antimicrobial potency.

Enzyme Inhibition

In addition to antimicrobial effects, compounds containing the oxadiazole and pyridine frameworks have been assessed for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, some derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .

CompoundIC50 (µM)Enzyme Target
7l2.14Urease
7m0.63AChE
7n1.13Urease

Such enzyme inhibition profiles suggest potential therapeutic applications in treating conditions like hypertension and bacterial infections.

Case Studies

A notable case study involved the evaluation of a similar compound in vivo, which demonstrated significant anti-inflammatory effects in animal models. The compound was found to reduce inflammation markers significantly compared to controls . This highlights the potential for these compounds in developing anti-inflammatory therapies.

Pharmacological Implications

The pharmacological implications of This compound are substantial given its multifaceted biological activities. Its potential applications span across:

  • Antimicrobial Agents : Effective against various bacterial strains.
  • Enzyme Inhibitors : Potential for treating diseases linked to enzyme dysregulation.
  • Anti-inflammatory Drugs : Possible use in managing inflammatory diseases.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-20(15-8-9-17(21-11-15)27-13-16-7-4-10-26-16)22-12-18-23-19(24-28-18)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCLIDDZJMSTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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